4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide
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Overview
Description
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide is a complex organic compound that features a thiazole ring substituted with a 2,4-dichlorophenyl group and a dimethylbenzamide moiety. Thiazole derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide typically involves the formation of the thiazole ring followed by the introduction of the 2,4-dichlorophenyl group and the dimethylbenzamide moiety. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2,4-dichlorophenyl isothiocyanate with α-bromoacetophenone can yield the thiazole ring, which is then further reacted with N,N-dimethylbenzamide under suitable conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow microreactors can be employed to enhance reaction efficiency and control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as thioethers.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. For instance, it may inhibit certain bacterial enzymes, leading to antibacterial effects . The compound’s structure allows it to fit into binding sites of target proteins, disrupting their normal function and exerting its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,4-Disubstituted thiazoles: These compounds share the thiazole ring and exhibit similar biological activities.
2,4-Dichlorophenyl derivatives: Compounds like 2,4-dichlorophenol have similar substituents and can undergo similar chemical reactions.
Uniqueness
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its significant biological activities make it a valuable compound in scientific research and industrial applications .
Properties
IUPAC Name |
4-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-dimethylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2OS/c1-22(2)18(23)12-5-3-11(4-6-12)17-21-16(10-24-17)14-8-7-13(19)9-15(14)20/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNXFGKQPOMAXOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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